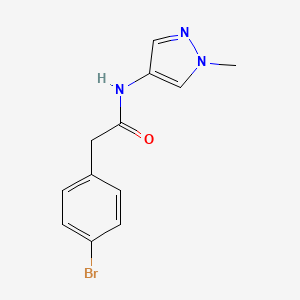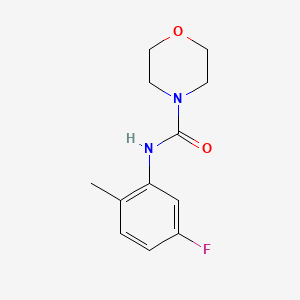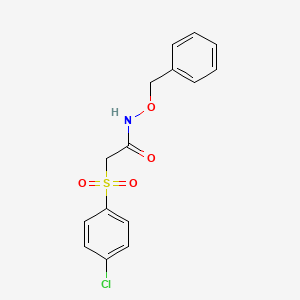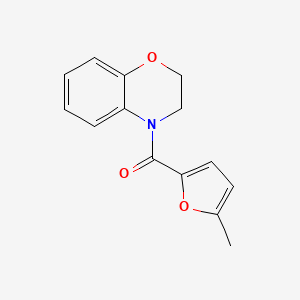![molecular formula C13H16N2O2 B7539626 N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide, also known as DMF, is an organic compound with molecular formula C12H16N2O2. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. DMF has been widely used in scientific research due to its unique chemical properties and potential biomedical applications.
Mecanismo De Acción
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide exerts its pharmacological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and cytoprotective genes. N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide has been shown to modulate several biochemical and physiological processes, including the production of reactive oxygen species (ROS), the expression of cytokines and chemokines, and the activation of immune cells such as T cells and macrophages. N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide also enhances the expression of heme oxygenase-1 (HO-1), an enzyme that degrades heme and produces biliverdin, carbon monoxide, and iron.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide has several advantages for laboratory experiments, including its stability in organic solvents, its low toxicity, and its ability to penetrate cell membranes. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide can also exhibit batch-to-batch variability, which can affect the reproducibility of experimental results. In addition, N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide can interfere with some biochemical assays, such as the measurement of glutathione levels.
Direcciones Futuras
There are several future directions for the study of N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide, including the development of new synthetic methods for N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential of N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the role of N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide in regulating the gut microbiome and its potential as a treatment for gut dysbiosis and related disorders is an emerging area of research.
Métodos De Síntesis
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide can be synthesized by several methods, including the reaction of 2-furancarboxaldehyde with N-methyl-N-(pyrrol-2-ylmethyl)amine in the presence of a catalytic amount of acetic acid. Another method involves the reaction of 5-methylfuran-2-carboxylic acid with N-methyl-N-(pyrrol-2-ylmethyl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties, making it a potential therapeutic agent for several diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-4-6-11(15(9)3)8-14-13(16)12-7-5-10(2)17-12/h4-7H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZAYWMXFIPEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)

![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)





![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)